![molecular formula C20H15N3O5 B13993235 2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid CAS No. 267645-84-1](/img/structure/B13993235.png)
2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid is a complex organic compound that features a benzoic acid core substituted with oxazole and methoxy groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid typically involves multi-step organic reactions. One common approach is the cyclization of phenacyl azide with phenylisothiocyanate to form the oxazole ring . The reaction conditions often include the use of polymer-supported triphenylphosphine as a catalyst at room temperature, which facilitates the cyclization process .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar methodologies but optimized for higher yields and efficiency. Microwave irradiation has been employed to enhance reaction rates and yields in the later stages of synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole rings, potentially leading to different functionalized derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid core, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions are typically various oxazole derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Wissenschaftliche Forschungsanwendungen
2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid has a wide range of scientific research applications:
Wirkmechanismus
The primary mechanism of action of 2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid involves the inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of purine nucleotides. By inhibiting IMPDH, the compound effectively reduces the proliferation of cells, making it a potential candidate for anticancer and immunosuppressive therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminooxazoles: These compounds share the oxazole ring structure and have been studied for their biological activities, including IMPDH inhibition.
Triazines: Another class of compounds with similar biological activities, particularly in enzyme inhibition.
Oxaprozin: A COX-2 inhibitor that also contains an oxazole ring, used as an anti-inflammatory agent.
Uniqueness
2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its dual oxazole rings and methoxy group contribute to its specificity and potency as an enzyme inhibitor .
Eigenschaften
CAS-Nummer |
267645-84-1 |
|---|---|
Molekularformel |
C20H15N3O5 |
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
2-[2-[3-methoxy-4-(1,3-oxazol-5-yl)anilino]-1,3-oxazol-5-yl]benzoic acid |
InChI |
InChI=1S/C20H15N3O5/c1-26-16-8-12(6-7-15(16)17-9-21-11-27-17)23-20-22-10-18(28-20)13-4-2-3-5-14(13)19(24)25/h2-11H,1H3,(H,22,23)(H,24,25) |
InChI-Schlüssel |
SOSWPLFCASAFIW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)NC2=NC=C(O2)C3=CC=CC=C3C(=O)O)C4=CN=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



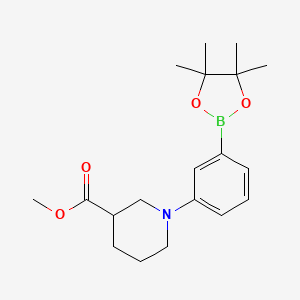
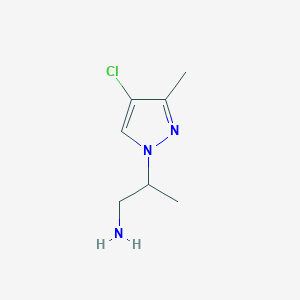
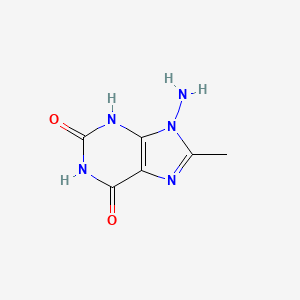

![4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine](/img/structure/B13993183.png)
![3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol](/img/structure/B13993190.png)
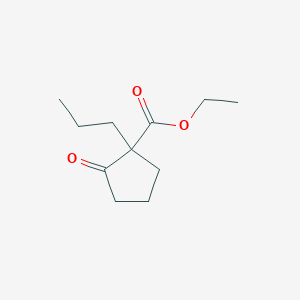
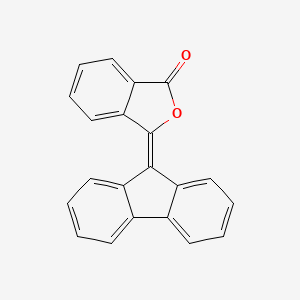
![5,14-Dihydronaphtho[2,3-b]phenazine-7,8,11,12-tetrone](/img/structure/B13993206.png)
![5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B13993207.png)
![(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)dimethanol](/img/structure/B13993212.png)

![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethan-1-one](/img/structure/B13993226.png)
